molecular formula C25H22O6 B2392485 (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 620548-59-6

(Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2392485
CAS No.: 620548-59-6
M. Wt: 418.445
InChI Key: COADNDJOZMHJLN-XKZIYDEJSA-N
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Description

(Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a benzyloxy group and a trimethoxybenzylidene moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a benzyloxy group, often using benzyl alcohol and a suitable catalyst.

    Formation of the Trimethoxybenzylidene Moiety: This step involves the condensation of the benzofuran derivative with 2,3,4-trimethoxybenzaldehyde under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group or the benzofuran ring.

    Reduction: Reduction reactions could target the benzylidene linkage, converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the trimethoxybenzylidene moiety suggests it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethoxybenzylidene moiety could play a role in binding to these targets, while the benzofuran core may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-6-(benzyloxy)-2-(benzylidene)benzofuran-3(2H)-one: Lacks the trimethoxy groups, which may result in different chemical and biological properties.

    (Z)-6-(benzyloxy)-2-(2,4-dimethoxybenzylidene)benzofuran-3(2H)-one: Similar structure but with fewer methoxy groups, potentially altering its reactivity and interactions.

    (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one: Similar but with different positions of the methoxy groups, which could affect its properties.

Uniqueness

The uniqueness of (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one lies in its specific substitution pattern, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2Z)-6-phenylmethoxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6/c1-27-20-12-9-17(24(28-2)25(20)29-3)13-22-23(26)19-11-10-18(14-21(19)31-22)30-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COADNDJOZMHJLN-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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